molecular formula C9H11NO3 B14318193 (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol CAS No. 105551-04-0

(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol

Cat. No.: B14318193
CAS No.: 105551-04-0
M. Wt: 181.19 g/mol
InChI Key: ARNOWFBQZLOFRK-UHFFFAOYSA-N
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Description

(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol is a complex organic compound characterized by its unique dioxinopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the dioxinopyridine ring, followed by the introduction of the methyl and hydroxymethyl groups. Specific reagents and catalysts, such as palladium or copper, may be used to facilitate these reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as a precursor for developing new pharmaceuticals with specific biological activities.

    Industry: It can be used in the synthesis of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s dioxinopyridine structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol
  • (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)amine
  • (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid

Uniqueness

Compared to similar compounds, (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol stands out due to its specific hydroxymethyl group, which imparts unique reactivity and potential biological activity. This functional group allows for further chemical modifications, enhancing its versatility in various applications.

Properties

CAS No.

105551-04-0

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(8-methyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol

InChI

InChI=1S/C9H11NO3/c1-6-9-8(4-12-5-13-9)7(3-11)2-10-6/h2,11H,3-5H2,1H3

InChI Key

ARNOWFBQZLOFRK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C2=C1OCOC2)CO

Origin of Product

United States

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